molecular formula C25H41N3O2 B046573 5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine CAS No. 111254-05-8

5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B046573
CAS No.: 111254-05-8
M. Wt: 415.6 g/mol
InChI Key: FTJJMWCOBVPYBQ-UHFFFAOYSA-N
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Description

5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its diverse biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 3-pentadecylphenol with ethylene oxide to form 3-pentadecylphenoxyethanol. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form the 1,3,4-oxadiazole ring. Finally, the oxadiazole derivative is aminated to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Aminated derivatives with potential biological activity.

    Substitution: Substituted oxadiazole derivatives with diverse functional groups.

Scientific Research Applications

5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The pentadecylphenoxy group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. This dual interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine: Similar structure but with a thiadiazole ring.

    5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-triazol-2-amine: Contains a triazole ring instead of an oxadiazole ring.

    5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-isoxazol-2-amine: Features an isoxazole ring.

Uniqueness

5-(1-(3-Pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine is unique due to its specific combination of the oxadiazole ring and the pentadecylphenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-[1-(3-pentadecylphenoxy)ethyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41N3O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22-18-16-19-23(20-22)29-21(2)24-27-28-25(26)30-24/h16,18-21H,3-15,17H2,1-2H3,(H2,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJJMWCOBVPYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(C)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50912083
Record name 5-[1-(3-Pentadecylphenoxy)ethyl]-1,3,4-oxadiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111254-05-8
Record name 1,3,4-Oxadiazol-2-amine, 5-(1-(3-pentadecylphenoxy)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111254058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[1-(3-Pentadecylphenoxy)ethyl]-1,3,4-oxadiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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